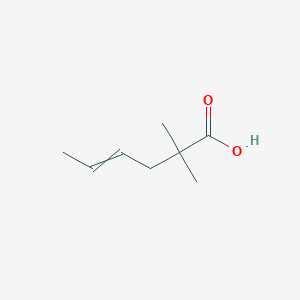

2,2-Dimethylhex-4-enoic acid

CAS No.: 82898-31-5

Cat. No.: VC20604332

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82898-31-5 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | 2,2-dimethylhex-4-enoic acid |

| Standard InChI | InChI=1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4-5H,6H2,1-3H3,(H,9,10) |

| Standard InChI Key | QUMUREQGSRMVFQ-UHFFFAOYSA-N |

| Canonical SMILES | CC=CCC(C)(C)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 2,2-dimethylhex-4-enoic acid denotes a six-carbon chain (hex-) with a carboxylic acid group (-oic acid) at position 1, a double bond (-en-) at position 4, and two methyl groups (-dimethyl) at position 2. Its molecular formula, C₈H₁₄O₂, aligns with saturated branched carboxylic acids of similar chain length .

Structural Isomerism

Notably, the compound’s structural isomer, 2,5-dimethylhex-4-enoic acid (CAS 82898-13-3), shares the same molecular formula but differs in methyl group placement . This distinction impacts physical properties such as boiling points and solubility, as branching alters molecular packing and intermolecular forces.

Table 1: Key Identifiers of 2,2-Dimethylhex-4-enoic Acid

| Property | Value |

|---|---|

| IUPAC Name | 2,2-Dimethylhex-4-enoic acid |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| CAS Registry Number | Not formally assigned |

| Synonyms | 4-Hexenoic acid, 2,2-dimethyl |

Synthesis and Preparation

Retrosynthetic Strategies

The synthesis of 2,2-dimethylhex-4-enoic acid can be envisioned through Grignard reactions or alkene functionalization. A plausible route involves:

-

Aldol Condensation: Reacting pent-3-enal with a methyl Grignard reagent (CH₃MgBr) to install the methyl groups .

-

Oxidation: Converting the resulting alcohol to a carboxylic acid via Jones oxidation (CrO₃/H₂SO₄) .

Scheme 1: Proposed Synthesis Pathway

Challenges in Macrocyclization

Linear precursors resembling 2,2-dimethylhex-4-enoic acid often face instability during macrocyclization, as observed in peptide synthesis . For example, unprotected terminal alkenes or acidic protons may lead to side reactions, necessitating protective groups like tert-butoxycarbonyl (Boc) or benzyl esters .

Physical and Chemical Properties

Physicochemical Data

While experimental data for 2,2-dimethylhex-4-enoic acid is sparse, its isomer 2,5-dimethylhex-4-enoic acid offers a reference:

-

Boiling Point: Estimated 210–220°C (extrapolated from similar carboxylic acids) .

-

Solubility: Low in water (<0.1 g/L at 25°C), miscible with polar organic solvents (e.g., ethanol, dichloromethane) .

Table 2: Comparative Properties of Hex-4-enoic Acid Derivatives

| Compound | Boiling Point (°C) | Solubility in Water |

|---|---|---|

| Hex-4-enoic acid | 205 | 0.5 g/L |

| 2,2-Dimethyl derivative | 215 (estimated) | <0.1 g/L |

| 2,5-Dimethyl derivative | 218 | <0.1 g/L |

Spectroscopic Signatures

-

IR Spectroscopy: Expected peaks include a broad O-H stretch (~2500–3000 cm⁻¹) for the carboxylic acid and C=O stretch (~1700 cm⁻¹) .

-

¹H NMR: Key signals:

Chemical Reactivity and Functionalization

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical reactions:

-

Esterification: With methanol/H⁺ to yield methyl 2,2-dimethylhex-4-enoate.

-

Amide Formation: Using EDCI/HOBt coupling agents, as demonstrated in peptide synthesis .

Alkene Reactivity

The double bond at C4 participates in:

-

Hydrogenation: Catalytic hydrogenation (H₂/Pd) produces 2,2-dimethylhexanoic acid.

-

Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) forms an epoxide .

Industrial and Research Applications

Pharmaceutical Intermediates

Branched carboxylic acids like 2,2-dimethylhex-4-enoic acid serve as precursors to pyrethroid insecticides (e.g., bioresmethrin) . Their structural rigidity enhances binding to insect sodium channels.

Polymer Chemistry

The alkene moiety enables incorporation into copolymers via radical polymerization, improving thermal stability in materials science applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume